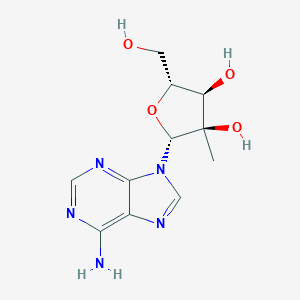

2'-C-甲基腺苷

描述

2'-C-Methyladenosine is a modified nucleoside that has shown significant inhibitory activity against the Hepatitis C virus (HCV) by being converted intracellularly to its nucleoside triphosphate form, which then inhibits the NS5B RNA-dependent RNA polymerase (RdRp) . This compound is of particular interest in the field of antiviral research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of 2'-C-methyladenosine and its derivatives has been a subject of interest due to their biological importance. An improved synthesis method for 2'-deoxy-2'-C-α-methyladenosine has been reported, which provides a more efficient route to these compounds . Additionally, the synthesis of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine has been explored to create metabolically more stable C-nucleosides and to investigate the role of the hydrogen bond accepting properties of the nucleobase in modulating adenosine deaminase (ADA) mediated degradation .

Molecular Structure Analysis

The molecular structure of 2'-C-methyladenosine analogs has been studied to understand their conformation and tautomerism. For instance, N6-methoxy-2',3',5'-tri-O-methyladenosine has been crystallized and analyzed, revealing the imino tautomer of the adenine moiety and providing insights into the conformation of the O-methyl groups . Such structural analyses are crucial for understanding the interactions of these compounds with biological targets and their potential mutagenic properties.

Chemical Reactions Analysis

The chemical reactions involving 2'-C-methyladenosine are centered around its stability and reactivity. For example, the synthesis of 3-methyladenosine and 3-methyl-2'-deoxyadenosine has shown that these compounds are highly unstable under both acidic and alkaline conditions, undergoing rapid glycosidic hydrolysis and ring fission . These reactions are important for understanding the behavior of methylated nucleosides in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-C-methyladenosine are influenced by factors such as temperature, protonation, and methylation. Studies have shown that 2'-O-methylation of adenosine has little influence on the conformation of the molecule, which tends to favor a 2' endo, gauche-gauche conformation at neutral pH . Additionally, the synthesis and isolation of 2'-O-methyladenosine have been improved through selective enzymatic acylation, demonstrating the importance of regioselectivity in the modification of nucleosides . The preparation of 2'-O-methyladenosine using methyl iodide in an anhydrous alkaline medium has also been reported, highlighting a preferential synthesis method for this compound .

科学研究应用

各种疾病中的治疗潜力

2'-C-甲基腺苷已被探索用于治疗各种疾病,包括癌症、疼痛、癫痫和青光眼。其类似物,如3'-C-甲基腺苷,已显示出对几种人类肿瘤细胞系的抗肿瘤活性。2'-C-甲基腺苷衍生物已被评估为A1腺苷受体激动剂,其中一些显示出显著的镇痛特性 (Petrelli, Grifantini, & Cappellacci, 2016)。

在丙型肝炎病毒(HCV)RNA复制中的作用

2'-C-甲基腺苷已被确定为体外HCV RNA复制的有效抑制剂。然而,它面临挑战,如易受酶转化和口服生物利用度有限。努力改善其稳定性和药代动力学特性导致了异核碱基修饰的2'-C-甲基核糖核苷的开发,这些化合物显示出作为临床候选药物的前景 (Eldrup et al., 2004)。

对mRNA剪接的影响

研究表明,2'-C-甲基腺苷修饰,特别是N(6)-甲基腺苷(m(6)A),在mRNA剪接中发挥重要作用。核m(6)A读取蛋白YTHDC1影响mRNA剪接,突显了这种mRNA甲基化在各种生物过程中的更广泛影响 (Roundtree & He, 2016)。

对HCV的抑制活性

2'-C-甲基腺苷对HCV表现出强烈的抑制活性,特别是通过抑制NS5B RNA依赖性RNA聚合酶(RdRp)。已经探索了各种前药策略以增强其治疗潜力,克服了被腺苷脱氨酶降解等限制 (Hecker et al., 2007)。

RNA序列中甲基化位点的预测

DeepM6ASeq-EL是一种使用LSTM和集成学习的工具,用于预测RNA序列中的N6-甲基腺苷(m6A)位点。这突显了计算方法在理解m6A修饰在癌症和肥胖等疾病中的作用和动态方面的日益重要性 (Chen, Zou, & Li, 2021)。

未来方向

The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .

属性

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-C-methyladenosine | |

CAS RN |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

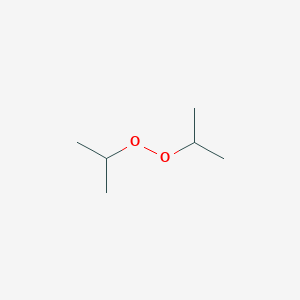

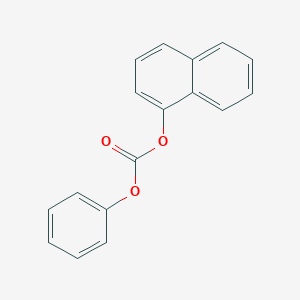

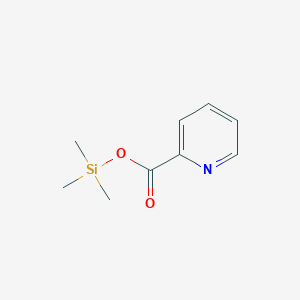

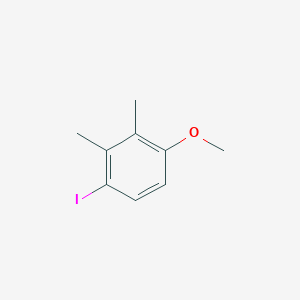

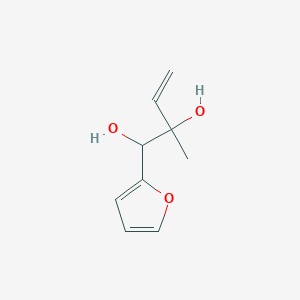

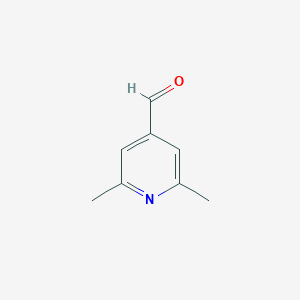

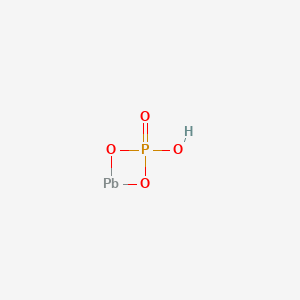

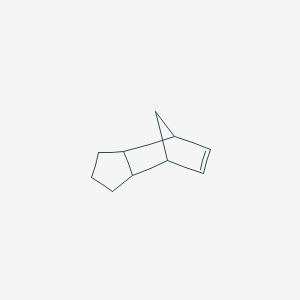

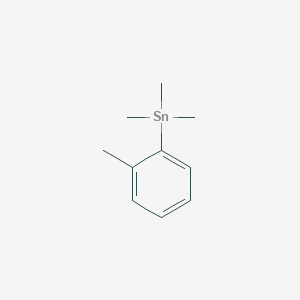

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)